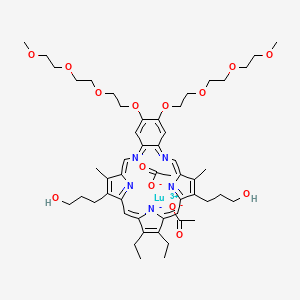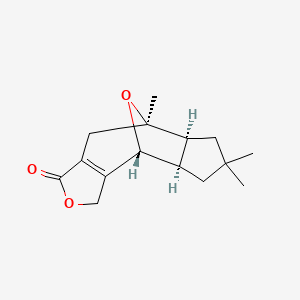
2,4-Dichlorobenzoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichlorobenzoyl-CoA is a dichlorobenzoyl-CoA having 2,4-dichlorobenzoyl as the S-acyl group. It derives from a benzoyl-CoA and a 2,4-dichlorobenzoic acid. It is a conjugate acid of a 2,4-dichlorobenzoyl-CoA(4-).
Aplicaciones Científicas De Investigación
Enzymatic Catalysis and Structure
- Crystal Structure of Enzymes : The crystal structure of 4-chlorobenzoyl:CoA ligase (CBAL), a key enzyme in the synthesis of 4-chlorobenzoyl-CoA, provides insights into its catalytic mechanism. This enzyme, found in PCB-degrading bacteria, is crucial for the degradation pathway of 4-chlorobenzoate. Its structure, determined in both liganded and unliganded states, reveals the enzyme's conformation for catalysis and substrate specificity (Gulick, Lu, & Dunaway-Mariano, 2004).
Microbial Degradation
- Microbial Dechlorination Processes : Corynebacterium sepedonicum KZ-4 and another Coryneform bacterium (strain NTB-1) metabolize 2,4-dichlorobenzoate through a process involving NADPH-dependent reductive dechlorination, forming 2,4-dichlorobenzoyl-CoA and subsequently converting it to 4-chlorobenzoyl-CoA. This process is integral to the microbial degradation of this compound in the environment (Romanov & Hausinger, 1996).
Chemical Reactivity and Interaction Studies
- Investigation of Chemical Reactivity : In vitro studies have explored the reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA, a related compound to 2,4-Dichlorobenzoyl-CoA. These studies provide insights into the potential covalent binding and interaction mechanisms with various molecular entities, contributing to our understanding of their chemical behavior (Li, Grillo, & Benet, 2003).
Water Purification and Environmental Impact
- Adsorption Studies for Water Purification : Research has explored the adsorption of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound related to 2,4-Dichlorobenzoyl-CoA, from water using electrochemical coagulation. This has significant implications for water purification and the environmental management of herbicide contaminants (Kamaraj, Davidson, Sozhan, & Vasudevan, 2014).
Proteomic Analysis Under Herbicide Stress
- Proteomic Analysis : A study on Corynebacterium glutamicum exposed to 2,4-dichlorophenoxy acetic acid (2,4-D) demonstrated changes in protein expression. This research is vital for understanding the cellular mechanisms and stress responses to herbicide exposure, which may be applicable to 2,4-Dichlorobenzoyl-CoA related studies (Fanous et al., 2007).
Propiedades
Fórmula molecular |
C28H38Cl2N7O17P3S |
|---|---|
Peso molecular |
940.5 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,4-dichlorobenzenecarbothioate |
InChI |
InChI=1S/C28H38Cl2N7O17P3S/c1-28(2,22(40)25(41)33-6-5-18(38)32-7-8-58-27(42)15-4-3-14(29)9-16(15)30)11-51-57(48,49)54-56(46,47)50-10-17-21(53-55(43,44)45)20(39)26(52-17)37-13-36-19-23(31)34-12-35-24(19)37/h3-4,9,12-13,17,20-22,26,39-40H,5-8,10-11H2,1-2H3,(H,32,38)(H,33,41)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t17-,20-,21-,22+,26-/m1/s1 |
Clave InChI |
MBVYUVNTXZVQRL-TYHXJLICSA-N |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=C(C=C(C=C4)Cl)Cl)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=C(C=C(C=C4)Cl)Cl)O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=C(C=C(C=C4)Cl)Cl)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



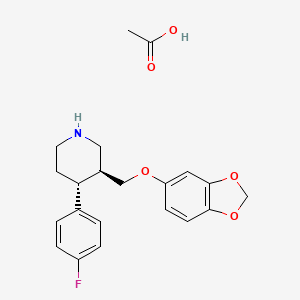
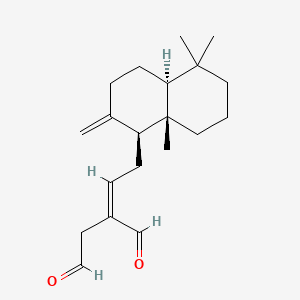
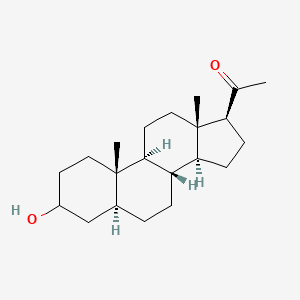
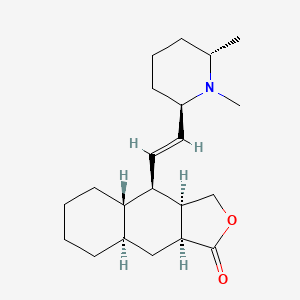

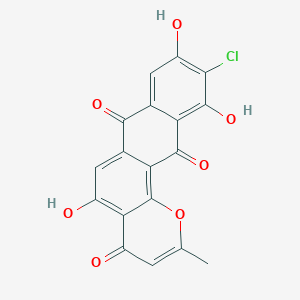
![5-{3-[4-(Octadecyloxy)phenyl]propionylamino}-2,4'-oxydibenzoic acid](/img/structure/B1240983.png)
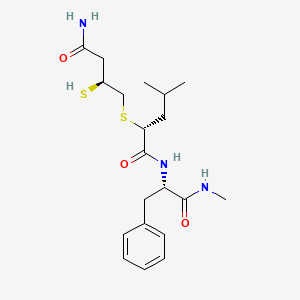
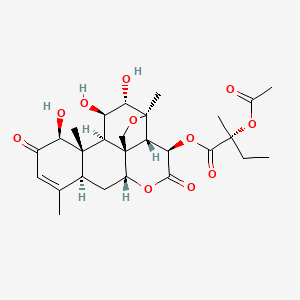
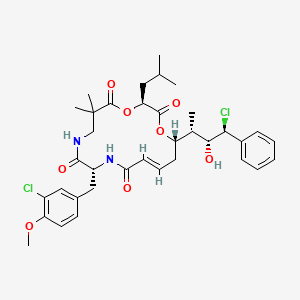
![8H-Indeno[1,2-d]thiazole, 2-(1H-imidazol-4-ylmethyl)-](/img/structure/B1240988.png)
